molecular formula C20H34N2O2S B502692 1-methyl-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine

1-methyl-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine

Cat. No.: B502692
M. Wt: 366.6g/mol
InChI Key: CQWOXKKYXIZQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine is a chemical compound with the molecular formula C20H34N2O2S It is a piperazine derivative, characterized by the presence of a sulfonyl group attached to a triisopropylphenyl ring

Preparation Methods

The synthesis of 1-methyl-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine typically involves the reaction of piperazine with 2,4,6-triisopropylbenzenesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

1-methyl-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-methyl-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group plays a crucial role in its reactivity and binding affinity. The compound may exert its effects through various pathways, including enzyme inhibition, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

1-methyl-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H34N2O2S

Molecular Weight

366.6g/mol

IUPAC Name

1-methyl-4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperazine

InChI

InChI=1S/C20H34N2O2S/c1-14(2)17-12-18(15(3)4)20(19(13-17)16(5)6)25(23,24)22-10-8-21(7)9-11-22/h12-16H,8-11H2,1-7H3

InChI Key

CQWOXKKYXIZQFB-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C)C(C)C

Origin of Product

United States

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